Maltol isobutyrate

説明

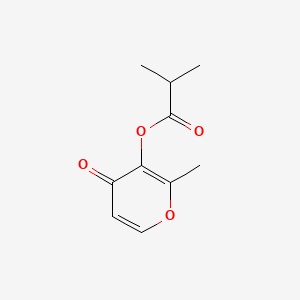

Structure

3D Structure

特性

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHYRPUJHEOBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047703 |

Source

|

| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Strawberry aroma |

Source

|

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 °C. @ 7.00 mm Hg |

Source

|

| Record name | Maltyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) |

Source

|

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.145-1.149 |

Source

|

| Record name | Maltyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

65416-14-0 |

Source

|

| Record name | Maltol isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65416-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Maltol Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol isobutyrate, a significant contributor to the flavor and fragrance industry, presents a unique combination of sweet, fruity, and caramel-like sensory characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate). The information compiled herein, including molecular and physical data, is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, flavor chemistry, and materials science. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols for the determination of these properties, and provides visual representations of relevant logical frameworks and experimental workflows.

Chemical Identity and Structure

This compound is an ester derived from maltol and isobutyric acid.[1] Its chemical structure is characterized by a pyranone ring substituted with a methyl group and an isobutyrate ester group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2] |

| Synonyms | Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, Maltyl 2-methylpropanoate[2] |

| CAS Number | 65416-14-0[3] |

| Molecular Formula | C₁₀H₁₂O₄[1][2] |

| Molecular Weight | 196.20 g/mol [2] |

| InChI Key | VSBHYRPUJHEOBE-UHFFFAOYSA-N[4] |

| SMILES | CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various formulations. These properties dictate its behavior in different matrices and its performance as a flavor and fragrance ingredient.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow or amber liquid.[1][2][5][6] | |

| Odor | Sweet, fruity, with notes of strawberry, caramel, and cotton candy.[5][7] | |

| Boiling Point | 176 °C at 7.00 mm Hg[2] | |

| Density | 1.145 - 1.149 g/mL at 25 °C[2][7][8] | |

| Refractive Index | 1.497 - 1.501 at 20 °C[2][8] | |

| Flash Point | 93 °C[5] | |

| Solubility | Insoluble in water; soluble in propylene glycol, fixed oils, and ethanol.[2] | |

| LogP (Octanol-Water Partition Coefficient) | 1.70[5] | |

| Purity (GLC) | ≥98%[8] |

Stability and Safety

This compound is considered stable under normal conditions of use and storage.[9][10] It is incompatible with strong oxidizing agents.[10] From a safety perspective, it may be harmful if swallowed and may cause an allergic skin reaction.[9] It is important to handle the substance with appropriate personal protective equipment, including gloves and eye protection.[9][11]

Experimental Protocols

This section outlines generalized methodologies for the determination of key physicochemical properties of flavor esters like this compound. These protocols are based on standard laboratory practices.

Synthesis of this compound

A general method for the synthesis of esters involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acid anhydride, in the presence of a catalyst.

Generalized Protocol for Esterification using an Acid Anhydride:

-

Reactant Preparation: In a clean, dry reaction flask, dissolve maltol in a suitable non-protic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Anhydride: To the stirred solution, add isobutyric anhydride. The reaction can often proceed at room temperature.

-

Catalysis (Optional): The reaction can be facilitated by the addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable stain, such as bromocresol green for the detection of carboxylic acids that may form as byproducts.

-

Work-up: Once the reaction is complete, the mixture is typically washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted anhydride and carboxylic acid byproducts. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Protocol using a Thiele Tube:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.

-

Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining solubility.

Shake-Flask Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, propylene glycol) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow any undissolved solute to settle.

-

Analysis: A sample of the supernatant is carefully removed, filtered to remove any suspended particles, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for assessing the purity of flavor compounds.

General GC Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane or ethanol).

-

Instrument Parameters: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for flavor compounds) is used. The instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, are optimized for the separation of this compound from potential impurities.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. The purity is calculated by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.

Visualizations

Logical Relationship of Flavor Compounds

This compound belongs to the ester class of flavor compounds, which are known for their characteristic fruity and sweet aromas. The following diagram illustrates a simplified classification of flavor compounds.

Caption: Classification of flavor compounds by chemical structure.

Experimental Workflow for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound follows a structured experimental workflow.

Caption: Workflow for physicochemical property determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the generalized experimental protocols provide a framework for its synthesis and analysis. The visualizations further aid in understanding its classification and the workflow for its characterization. This information is vital for the effective and safe application of this compound in the development of new products in the food, fragrance, and pharmaceutical industries.

References

- 1. Determination of octanol-water partition coefficient for terpenoids using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 3. foodresearchlab.com [foodresearchlab.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. nist.gov [nist.gov]

- 7. Sensory Evaluation of Food | Quick Guide to Quality Testing [flavoractiv.com]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery and Synthesis of Maltol Isobutyrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol isobutyrate, a significant aroma chemical, emerged from research in the late 20th century focused on the ester derivatives of maltol. This guide details the discovery and first synthesis of this compound, providing a comprehensive overview for scientific professionals. It includes a plausible synthetic protocol based on Fischer esterification, detailed quantitative data, and visual representations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding of this compound.

Discovery

This compound was first synthesized by researchers exploring ester derivatives of maltol to develop enhanced aroma profiles and greater stability for industrial applications. While related maltol esters can be found in trace amounts in natural sources like roasted malt, this compound itself has not been identified as a naturally occurring compound. Its discovery was a result of chemical synthesis aimed at modifying the properties of maltol, a naturally occurring flavor enhancer with a caramel-like scent. The addition of the isobutyrate group imparts a distinct fruity, strawberry-like aroma, making it a valuable component in the flavor and fragrance industry.

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the tables below, providing a clear reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄[1] |

| Molecular Weight | 196.20 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, strawberry, caramel, cotton candy[2] |

| Density | 1.149 g/mL at 25 °C |

| Refractive Index | n20/D 1.497 |

| Purity (Typical) | ≥98% |

| Solubility | Soluble in alcohol and oils, insoluble in water |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Source and Key Information |

| ¹H NMR | Spectra available from PubChem and SpectraBase.[1][3] |

| ¹³C NMR | Spectra available from PubChem and SpectraBase, typically run in CDCl₃.[3] |

| IR | ATR-IR and FTIR spectra are available, showing characteristic ester carbonyl stretches.[1] |

| Mass Spec (GC-MS) | Mass spectral data is available for identification and analysis.[4] |

First Synthesis: Experimental Protocol

Materials and Reagents

-

Maltol (3-hydroxy-2-methyl-4-pyranone)

-

Isobutyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous solvent (e.g., toluene or benzene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for water removal)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve maltol in a minimal amount of an anhydrous solvent like toluene. Add an excess of isobutyric acid (typically 1.5 to 2 equivalents).

-

Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux: Attach a reflux condenser (and optionally a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product). Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can then be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Diagrams

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Mechanism

The logical relationship of the key steps in the Fischer esterification of maltol with isobutyric acid is depicted below.

Caption: Key steps in the Fischer esterification of maltol.

References

Synthesis of Maltol isobutyrate from maltol and isobutyryl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Maltol isobutyrate, a significant flavor and fragrance compound, through the esterification of maltol with isobutyryl chloride. While a specific, detailed experimental protocol from a single literature source is not prevalent, this document outlines a robust, generalized procedure based on established principles of organic synthesis for this class of reaction.

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl 2-methylpropanoate, is valued for its sweet, fruity, and caramel-like aroma. Its synthesis involves the formation of an ester linkage between the hydroxyl group of maltol and the acyl chloride group of isobutyryl chloride. This reaction is a nucleophilic acyl substitution, where the hydroxyl group of maltol acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

Maltol reacts with isobutyryl chloride in the presence of a base to yield this compound and hydrochloric acid.

Experimental Protocol: A Generalized Approach

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| Maltol | 126.11 | - | 161-164 (subl.) | A white, crystalline solid.[3] |

| Isobutyryl chloride | 106.55 | 1.017 | 92 | A colorless, fuming liquid. |

| Pyridine (anhydrous) | 79.10 | 0.982 | 115 | A colorless liquid with a strong odor. Should be dry. |

| Dichloromethane (anhydrous) | 84.93 | 1.326 | 39.6 | A colorless, volatile liquid. Should be dry. |

| Hydrochloric acid (1 M) | 36.46 | ~1.0 | - | Aqueous solution for work-up. |

| Saturated Sodium Bicarbonate | 84.01 | ~1.0 | - | Aqueous solution for work-up. |

| Saturated Sodium Chloride (Brine) | 58.44 | ~1.2 | - | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | Drying agent. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography or recrystallization

Procedure

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.1 equivalents) to the solution.

-

Cooling : Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Isobutyryl Chloride : Dissolve isobutyryl chloride (1.1 equivalents) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the cooled maltol solution over a period of 30-60 minutes.

-

Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with 1 M hydrochloric acid to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine to remove residual water-soluble components.

-

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography : Purify the crude oil using silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure ester.[4]

-

Recrystallization : If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent can be an effective purification method.[5][6]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

| Analytical Data | Description |

| Appearance | Colorless to pale yellow liquid. |

| Molecular Formula | C₁₀H₁₂O₄[7] |

| Molecular Weight | 196.20 g/mol [7] |

| ¹H NMR | Spectral data available.[8] |

| ¹³C NMR | Spectral data available.[9] |

| Infrared (IR) Spectroscopy | Spectral data available.[8][10] |

| Mass Spectrometry (MS) | Spectral data available.[11] |

Mandatory Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism Pathway

References

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Maltol [webbook.nist.gov]

- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Purification [chem.rochester.edu]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(65416-14-0)FT-IR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Chemical structure and CAS number for Maltol isobutyrate

An In-depth Technical Guide to Maltol Isobutyrate for Researchers and Drug Development Professionals

Introduction

This compound, also known as maltyl isobutyrate, is an ester derivative of maltol, a naturally occurring organic compound found in sources such as the bark of larch trees and roasted malt.[1] While extensively utilized as a flavoring agent and fragrance ingredient in the food, beverage, and cosmetic industries for its characteristic sweet, fruity, and caramel-like aroma, the parent compound, maltol, has garnered significant interest in the scientific community.[2][3] Maltol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and metal-chelating properties.[4][5] As a derivative, this compound presents a scaffold of potential interest for researchers and drug development professionals exploring new therapeutic agents, prodrug strategies, or novel excipients.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Identification

This compound is chemically classified as a pyranone derivative and an ester. Its structure is characterized by an isobutyrate group attached to the hydroxyl group of the maltol scaffold.

-

Chemical Name: (2-methyl-4-oxopyran-3-yl) 2-methylpropanoate[2]

-

CAS Number: 65416-14-0[2]

-

Molecular Formula: C₁₀H₁₂O₄[2]

-

SMILES: CC1=C(C(=O)C=CO1)OC(=O)C(C)C[2]

-

Synonyms: Maltyl isobutyrate, 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate, 3-Hydroxy-2-methyl-4-pyrone Isobutyrate[2]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Organoleptic Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 196.20 g/mol | [6] |

| Physical Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 322.4 ± 31.0 °C (Predicted) | [3] |

| Density | 1.149 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.497 | [6] |

| Flash Point | >113 °C (>235 °F) | [3] |

| Solubility | Insoluble in water; soluble in alcohol | |

| LogP | 1.36 | |

| Odor Profile | Sweet, strawberry, fruity, tropical, caramel | |

| Taste Profile | Sweet, jamy, creamy, fruity, milky, caramellic |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in peer-reviewed literature, likely due to its primary application in the flavor industry where such processes are often proprietary. The following sections provide representative, detailed methodologies based on standard organic chemistry principles and analytical practices.

Representative Synthesis Protocol: Acylation of Maltol

The synthesis of this compound can be achieved via the esterification of maltol with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a base.

Objective: To synthesize 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate from maltol.

Materials:

-

Maltol (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Base: Add dry pyridine (2.0 eq) to the solution and stir for 10 minutes.

-

Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the maltol starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product.

Representative Analytical Protocol: HPLC-UV Analysis

Objective: To determine the purity of a this compound sample using reverse-phase high-performance liquid chromatography with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for mobile phase modification).

-

This compound standard.

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase initial condition (70:30 Water:Acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Data Processing: Determine the retention time and peak area of this compound from the chromatograms. Purity can be calculated based on the area percent of the main peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Relevance to Researchers and Drug Development

While this compound itself is not currently a therapeutic agent, its core structure, maltol, possesses biological activities that are highly relevant to drug discovery and development.

-

Antioxidant and Anti-inflammatory Properties: Maltol is known to mitigate oxidative stress and inhibit inflammasome activation.[4][5] These properties are crucial in the study and treatment of numerous diseases, including neurodegenerative disorders, diabetes, and certain cancers. The isobutyrate ester may modulate the lipophilicity and pharmacokinetic profile of the maltol scaffold, potentially offering a new avenue for developing more effective antioxidant or anti-inflammatory agents.

-

Metal Chelation: Maltol is a known chelator of hard metal ions such as Fe³⁺ and Al³⁺.[1] This property is being explored for treating diseases related to metal overload and for enhancing the bioavailability of therapeutic metal ions. This compound could be investigated as a prodrug that, upon hydrolysis in vivo, releases maltol to exert its chelating effects.

-

Potential as a Scaffold: The 4H-pyran-4-one nucleus is considered a "privileged scaffold" in medicinal chemistry, with various derivatives showing antimicrobial and anticancer activities. Researchers can use this compound as a starting material or a reference compound for synthesizing novel pyranone derivatives with enhanced biological activity.

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance sector. For researchers and drug development professionals, its significance lies not in its current applications but in the potential of its chemical structure. The biological activities of its parent compound, maltol, suggest that this compound could serve as a valuable lead compound or a tool for developing novel therapeutics targeting oxidative stress, inflammation, or metal dysregulation. The representative protocols provided in this guide offer a starting point for the synthesis and analysis of this and related compounds, facilitating further exploration into their potential medicinal applications.

References

- 1. Maltol - Wikipedia [en.wikipedia.org]

- 2. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maltyl Isobutyrate | 65416-14-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maltyl isobutyrate = 98 , FG 65416-14-0 [sigmaaldrich.com]

Maltol Isobutyrate: A Technical Guide to a Synthetic Flavor and Fragrance Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltol isobutyrate is a widely utilized synthetic compound in the flavor and fragrance industries, prized for its sweet, fruity, and caramel-like aroma and taste. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, physicochemical properties, and applications. Crucially, it must be noted that, contrary to some inquiries, This compound is not found in nature [1][2][3]. Consequently, this document will not detail a natural occurrence or a biosynthetic pathway. Instead, it will delve into the chemical synthesis and characteristics of this important industrial compound, along with a brief exploration of its naturally occurring precursor, maltol.

Natural Occurrence: A Clarification

Initial investigations into the natural sources of this compound have definitively concluded that it is a synthetic substance. Multiple chemical and flavor industry databases explicitly state that this compound is "not found in nature"[1][2][3]. Therefore, any research or development focused on isolating this compound from natural sources would be unfounded.

Biosynthesis: The Absence of a Natural Pathway

Given that this compound is a synthetic molecule, there is no corresponding natural biosynthetic pathway. Biosynthesis is the production of complex chemical compounds in living organisms. As this compound has not been identified in any plant, fruit, or other natural source, no enzymatic or metabolic route for its creation in nature has been discovered.

Chemical Synthesis of this compound

This compound is synthesized through the chemical esterification of maltol with isobutyric acid or its derivatives. This reaction is a standard procedure in organic chemistry.

General Experimental Protocol for Esterification

While specific industrial protocols may vary, a general laboratory-scale synthesis of this compound can be described as follows:

-

Reactant Preparation: Equimolar amounts of maltol and isobutyryl chloride (or isobutyric anhydride) are dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a reaction vessel. A slight excess of the acylating agent may be used to ensure complete conversion of the maltol.

-

Catalyst/Base Addition: A base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

-

Logical Workflow for Chemical Synthesis

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and fruity aroma.[4][5] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [][7] |

| Molecular Weight | 196.20 g/mol | [][7] |

| CAS Number | 65416-14-0 | [2][8] |

| FEMA Number | 3462 | [8][9] |

| Appearance | Colorless to yellow liquid | [4] |

| Odor Profile | Sweet, strawberry, fruity, tropical, berry, cotton candy, caramel | [1][2][10] |

| Taste Profile | Sweet, jammy, fruity, milky, caramellic, bubble gum, cotton candy | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [4] |

| Boiling Point | 286.06 °C (estimated) | [] |

| Density | 1.149 g/cm³ | [] |

| Refractive Index | 1.493 - 1.501 @ 20°C | [] |

Applications in Industry

This compound is a versatile compound used in both the flavor and fragrance industries.

-

Flavor Applications: It is used to impart sweet, fruity, and jam-like notes to a variety of food products, including beverages, dairy products, and confectionery.[5][11] Its flavor profile is often described as having nuances of strawberry, apple, and pineapple, with buttery and butterscotch undertones.[4][12]

-

Fragrance Applications: In perfumery, it is used to enhance fruity and sweet accords in fragrance compositions, particularly in strawberry, caramel, and vanilla-themed scents.[10] It is noted for its stability in various formulations and its long-lasting character on a smelling strip.[10]

The Precursor: Natural Occurrence and Biosynthesis of Maltol

While this compound is synthetic, its precursor, maltol , is a naturally occurring compound.

Natural Occurrence of Maltol

Maltol has been isolated from a variety of natural sources, including:

-

Malt[13]

-

Pine needles[13]

-

Larch bark[13]

-

Roasted malt and chicory leaves[14]

-

It is also formed during the heating of carbohydrate-containing materials, such as in the production of caramel and in heated milk through the interaction of lactose and milk proteins.[13]

Biosynthesis of Maltol

The biosynthesis of maltol in nature is not fully elucidated but is understood to arise from the degradation of carbohydrates. In heated milk, for instance, a complete lactose molecule is necessary for its formation, suggesting a pathway involving the Maillard reaction and subsequent molecular rearrangements.[13]

Relationship between Maltol and this compound

The relationship between maltol and this compound is a straightforward chemical transformation.

Conclusion

This compound is a significant synthetic compound in the flavor and fragrance sectors, valued for its complex sweet and fruity characteristics. It is crucial for researchers and developers to recognize its synthetic origin and the absence of a natural biosynthetic pathway. Understanding its chemical synthesis from the naturally occurring precursor, maltol, provides a complete picture of this important industrial chemical. Future research may focus on optimizing its synthesis for greater efficiency and exploring novel applications in various consumer products.

References

- 1. maltyl isobutyrate [flavscents.com]

- 2. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]

- 3. ethyl this compound, 852997-28-5 [thegoodscentscompany.com]

- 4. ulprospector.com [ulprospector.com]

- 5. vigon.com [vigon.com]

- 7. scbt.com [scbt.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. Maltyl isobutyrate | C10H12O4 | CID 3354132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fraterworks.com [fraterworks.com]

- 11. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 12. Fragrance University [fragranceu.com]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

Maltol Isobutyrate: A Technical Guide to its Olfactory Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate (CAS No. 65416-14-0, FEMA No. 3462) is a synthetic flavoring and fragrance ingredient prized for its complex and appealing sensory profile.[1] This technical guide provides an in-depth analysis of the olfactory and sensory characteristics of this compound, including its aroma and flavor profile, semi-quantitative sensory data, and physical properties. The guide also outlines the detailed experimental methodologies used to characterize such aroma chemicals and explores the likely biochemical pathways involved in its perception.

Olfactory Profile

This compound is characterized by a multifaceted aroma profile that is predominantly sweet, fruity, and gourmand.[2] Its primary descriptors include strawberry, caramel, and cotton candy, with additional nuances of jammy, fruity, and sweet notes.[1][3][4] The overall impression is one of warmth and confectionary sweetness, making it a valuable component in a variety of flavor and fragrance compositions.[2]

Aroma Descriptors

The olfactory characteristics of this compound are consistently described across industry literature with the following key terms:

Sensory Characteristics

The sensory perception of this compound extends beyond its aroma to its flavor profile and physical sensations. It is recognized for its ability to enhance and impart sweet and fruity notes in various applications.

Flavor Profile

When evaluated in a medium, this compound presents a flavor that mirrors its aromatic qualities. At concentrations of 10-30 ppm, its taste is described as sweet, jammy, fruity, milky, and caramellic, with bubble gum and cotton candy undertones.[1] It is particularly effective in enhancing strawberry, apple, and pineapple flavors, and can also be used to create butter rum and butterscotch notes.[1]

Quantitative and Semi-Quantitative Data

| Sensory Attribute | Value/Description | Source(s) |

| Odor Strength | Moderate (4/10 on a 10-point scale) | [2] |

| Odor Longevity | > 300 hours on a smelling strip | [2] |

| Taste Description | Sweet, jamy, fruity, milky, caramellic, bubble gum, cotton candy | [1] |

| Taste Concentration | 10.00 - 30.00 ppm | [1] |

Physicochemical Properties

The physical characteristics of this compound are important for its application and stability in various formulations.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Molecular Weight | 196.20 g/mol | |

| Flash Point | 93 °C (200 °F) | [3] |

| Specific Gravity | 1.14100 to 1.15100 @ 25.00 °C | [3] |

| Refractive Index | 1.49300 to 1.50100 @ 20.00 °C | [3] |

| Solubility | Soluble in alcohol; insoluble in water | [3] |

Experimental Protocols

The characterization of the sensory properties of aroma chemicals like this compound involves standardized and rigorous experimental methodologies.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in an appropriate solvent.

-

Injection: A small volume of the sample is injected into a gas chromatograph (GC).

-

Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through a chromatographic column.

-

Detection: The separated compounds are detected by both a chemical detector (e.g., a mass spectrometer or flame ionization detector) and the human nose. The GC effluent is split, with one portion going to the chemical detector and the other to a sniffing port.

-

Sensory Evaluation: Trained sensory panelists sniff the effluent at the sniffing port and record the perceived aroma, its intensity, and the time at which it is detected.

-

Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.

Sensory Panel Evaluation

Sensory panels are used to obtain detailed and reproducible descriptions of the sensory characteristics of a substance.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific aroma and flavor attributes.

-

Sample Preparation and Presentation: this compound is presented to the panelists in a controlled and consistent manner, typically diluted in a neutral solvent on a smelling strip or in a simple food matrix for flavor evaluation. Samples are coded to prevent bias.

-

Evaluation Environment: Evaluations are conducted in a controlled environment with neutral lighting, temperature, and humidity, and free from distracting odors.

-

Attribute Evaluation: Panelists independently evaluate the samples and rate the intensity of various sensory attributes (e.g., sweetness, fruitiness, caramel notes) on a standardized scale.

-

Data Collection and Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive sensory profile of the substance.

Odor Strength and Longevity Assessment

These tests provide semi-quantitative measures of an aroma's impact and persistence.

Methodology for Odor Strength:

-

A standardized amount of the aroma chemical is applied to a smelling strip.

-

Trained panelists evaluate the intensity of the odor at a specified distance immediately after application.

-

The intensity is rated on a numerical scale (e.g., 1 to 10), with defined anchor points for reference.

Methodology for Longevity:

-

A standardized amount of the aroma chemical is applied to a smelling strip.

-

The smelling strip is placed in a controlled environment.

-

Trained panelists evaluate the presence and intensity of the odor at regular intervals (e.g., every hour, then every few hours) until the odor is no longer detectable.

-

The total time the odor remains detectable is recorded as its longevity.

Signaling Pathways of Perception

The perception of this compound's sweet and fruity aroma is initiated by the interaction of the molecule with specific olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

While the specific olfactory receptors that bind to this compound have not been identified, its sensory profile suggests it interacts with receptors that recognize sweet and fruity odorants. The general mechanism of olfactory signal transduction is as follows:

-

Binding: this compound molecules, upon inhalation, bind to specific olfactory receptors located on the cilia of olfactory sensory neurons in the olfactory epithelium.

-

G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).

-

Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of positively charged ions (Na+ and Ca2+) into the neuron.

-

Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed and interpreted as a specific aroma.

The perception of its sweet taste likely involves the activation of the TAS1R2/TAS1R3 heterodimer, a G-protein coupled receptor responsible for detecting sweet tastants on the tongue.

Conclusion

This compound possesses a robust and appealing sensory profile characterized by sweet, fruity, strawberry, and caramel notes. Its moderate odor strength and high longevity make it a versatile and impactful ingredient in both flavor and fragrance applications. While a specific odor threshold has not been publicly documented, its flavor is well-characterized at the parts-per-million level. The perception of its complex aroma is mediated by olfactory G-protein coupled receptors, initiating a well-understood signaling cascade that results in the sensation of its characteristic scent. This technical guide provides a comprehensive overview for researchers and developers seeking to understand and utilize the unique sensory properties of this compound.

References

Maltol Isobutyrate: A Technical Guide on its Natural and Synthetic Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of maltol isobutyrate, a flavoring agent of significant interest in the food and fragrance industries. We will delve into its origins, comparing its natural and synthetic production methods, and present its key physicochemical properties. This guide also outlines the general experimental protocols for its synthesis and analysis, and explores its likely metabolic fate.

Natural vs. Synthetic Origin

This compound, while available commercially with a "natural" designation, is not known to occur naturally in any plant or animal species. Its presence in the "natural" flavoring market stems from its production through biotechnological methods.

-

Natural this compound: The "natural" label for this compound indicates that it is produced using processes that are considered natural. These typically involve the use of microorganisms or enzymes to convert natural precursor materials into the final product. Fermentation processes using specific yeast or bacterial strains, or enzymatic esterification of natural maltol and isobutyric acid, are common methods for producing "natural" this compound.

-

Synthetic this compound: The synthetic route to this compound involves chemical reactions using starting materials derived from petrochemical sources. This method allows for large-scale, cost-effective production of the compound with high purity.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 65416-14-0 |

| FEMA Number | 3462 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, strawberry, caramel, cotton candy |

| Taste | Sweet, jammy, fruity, milky, caramellic with bubble gum and cotton candy nuances (at 10-30 ppm) |

| Density | 1.149 g/mL at 25°C |

| Refractive Index | n20/D 1.497 |

| Boiling Point | 322.4 ± 31.0 °C (Predicted) |

| Flash Point | > 110 °C (> 230 °F) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of maltol with an isobutyrylating agent. Two common laboratory-scale methods are outlined below, based on established chemical principles.

Method A: Acylation using Isobutyryl Chloride

This method involves the reaction of maltol with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Materials: Maltol, isobutyryl chloride, a suitable solvent (e.g., dichloromethane, diethyl ether), and a base (e.g., pyridine, triethylamine).

-

Procedure:

-

Dissolve maltol in the chosen solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Slowly add the base, followed by the dropwise addition of isobutyryl chloride.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Method B: Esterification using Isobutyric Anhydride

This method utilizes isobutyric anhydride as the acylating agent, often with an acid or base catalyst.

-

Materials: Maltol, isobutyric anhydride, and a catalyst (e.g., sulfuric acid, 4-dimethylaminopyridine (DMAP)).

-

Procedure:

-

Combine maltol, isobutyric anhydride, and the catalyst in a reaction flask.

-

Heat the mixture with stirring to a temperature appropriate for the reaction (this may range from room temperature to reflux, depending on the catalyst used).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.

-

Wash the organic solution with water and a saturated sodium bicarbonate solution to remove unreacted anhydride and acid.

-

Dry the organic layer over an anhydrous salt.

-

Evaporate the solvent.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

-

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Analytical Methods

The purity and concentration of this compound in various matrices can be determined using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of this compound involves reverse-phase HPLC.

-

Column: A C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or phosphoric acid for better peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where this compound absorbs, typically around 274 nm.

-

Quantification: An external standard calibration curve is constructed using standards of known this compound concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex food or fragrance matrices.

-

Sample Preparation: For solid or liquid samples, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile components.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally used.

-

Oven Program: A temperature gradient is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: A mass spectrometer detects the fragmented ions, providing a unique mass spectrum that can be used for identification by comparison to a spectral library.

-

Quantification: For quantitative analysis, a selected ion monitoring (SIM) mode can be used with an internal standard for improved accuracy.

Metabolism and Toxicological Profile

Specific metabolic and toxicological studies on this compound are limited in publicly accessible literature. However, based on the metabolism of similar flavor esters and pyrone derivatives, a likely metabolic pathway can be proposed.[1]

Flavor esters are generally hydrolyzed in the body by esterase enzymes, which are abundant in the blood, liver, and gastrointestinal tract.[1] This hydrolysis would break down this compound into its constituent molecules: maltol and isobutyric acid.

-

Maltol: Maltol is a well-studied compound and is known to be metabolized primarily through glucuronidation and sulfation, followed by excretion in the urine.

-

Isobutyric Acid: Isobutyric acid is a short-chain fatty acid that can be further metabolized through normal fatty acid oxidation pathways to produce energy.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated maltol and related substances and has established an acceptable daily intake (ADI), suggesting a low level of toxicity for these compounds when consumed in amounts typical for flavoring agents.

Figure 2: Hypothetical metabolic pathway of this compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Properties of Maltol Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol isobutyrate (CAS No. 65416-14-0) is a flavoring and fragrance agent known for its sweet, fruity, and caramel-like aroma.[1] It is widely used in the food, beverage, and cosmetic industries to impart or enhance strawberry, caramel, and vanilla notes.[2][3] While its organoleptic properties are well-documented, a comprehensive understanding of its thermal behavior is crucial for ensuring stability, safety, and optimal performance in various applications, including potential pharmaceutical formulations. This technical guide provides a summary of the available thermal and physical properties of this compound, outlines general experimental protocols for its thermal analysis, and presents logical workflows for its synthesis and characterization.

Core Physical and Thermal Properties

This compound is typically a colorless to pale yellow liquid.[1][4] Due to the limited availability of experimental data in peer-reviewed literature, a complete thermal profile, including a definitive melting point and decomposition temperature, has not been established. The following table summarizes the available quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [5] |

| Molecular Weight | 196.20 g/mol | [5] |

| Boiling Point | 176.0 °C @ 7.00 mmHg125.0 °C @ 0.10 mmHg | [4] |

| Flash Point | 93 °C (200 °F) | [4][5] |

| Density | 1.141 - 1.151 g/cm³ @ 25 °C | [4] |

| Refractive Index | 1.493 - 1.501 @ 20 °C | [4] |

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6] It is valuable for determining thermal transitions such as melting, crystallization, and glass transitions.[7]

Objective: To determine the melting point, glass transition temperature, and enthalpy of transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a hermetically sealed aluminum pan to prevent volatilization.[8] An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[8]

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected transitions but below the decomposition temperature (a preliminary TGA analysis is recommended to determine this).[8]

-

Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating ramp is often performed to analyze the thermal history of the sample.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is used to determine the thermal stability and decomposition profile of a material.[10]

Objective: To determine the decomposition temperature and thermal stability of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]

-

Instrument Setup: The TGA furnace is purged with a selected gas (e.g., nitrogen for an inert atmosphere or air for an oxidative study) at a controlled flow rate (e.g., 20-50 mL/min).[12][13]

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss.

Logical and Experimental Workflows

Due to the absence of known signaling pathways involving this compound, the following diagrams illustrate the logical synthesis workflow and a general experimental workflow for its thermal characterization.

Applications and Industrial Relevance

This compound is primarily utilized for its desirable sensory characteristics. Its sweet, strawberry, and caramel notes make it a valuable ingredient in a wide array of products:

-

Flavor Industry: It is used to enhance the flavor profiles of baked goods, dairy products, beverages, and confectionery.[14][15]

-

Fragrance Industry: In perfumery, it contributes to fruity and gourmand accords, often used in 'Otto of rose' compositions.[2][4]

-

Cosmetics: It can be found in various cosmetic products as a fragrance component.[4]

The thermal stability of this compound is a key factor in its application, particularly in products that undergo heat treatment during processing, such as baked goods. Understanding its decomposition temperature is critical for formulators to ensure the flavor and fragrance profile remains intact throughout the product's shelf life.

Conclusion

This technical guide has summarized the currently available data on the thermal and physical properties of this compound. While key experimental thermal data such as a definitive melting point and decomposition temperature are not yet publicly available, this document provides a framework for the characterization of this important flavor and fragrance compound through established thermoanalytical techniques. The provided experimental protocols for DSC and TGA offer a starting point for researchers to obtain this critical data, which will further enhance the understanding and application of this compound in various industrial and potentially pharmaceutical contexts. The logical workflow for its synthesis provides insight into its chemical origins. Further research is encouraged to fully elucidate the thermal behavior of this widely used compound.

References

- 1. CAS 65416-14-0: this compound | CymitQuimica [cymitquimica.com]

- 2. ulprospector.com [ulprospector.com]

- 3. fraterworks.com [fraterworks.com]

- 4. maltyl isobutyrate, 65416-14-0 [thegoodscentscompany.com]

- 5. tadimety.com [tadimety.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. s4science.at [s4science.at]

- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. infinitalab.com [infinitalab.com]

- 12. Thermogravimetric analyzes on liquid matrices - Analytice [analytice.com]

- 13. epfl.ch [epfl.ch]

- 14. vigon.com [vigon.com]

- 15. Fragrance University [fragranceu.com]

Solubility Profile of Maltol Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltol isobutyrate (2-methyl-3-(isobutyryloxy)-4H-pyran-4-one), a flavoring agent with applications in the food, fragrance, and pharmaceutical industries. Understanding the solubility of this compound is critical for formulation development, dosage form design, and ensuring bioavailability. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Solubility Data

This compound is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its application and delivery. The available quantitative and qualitative solubility data for this compound are summarized below. It is important to note that while qualitative descriptions are readily available, precise quantitative data in a range of organic solvents is limited in publicly accessible literature.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Formula | Type | Solubility Description | Quantitative Value (at 25 °C) | Citation |

| Water | H₂O | Polar Protic | Insoluble / Practically Insoluble | ~1628 mg/L (estimated) | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Data not available | [2][3] |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble | Data not available | [2][3] |

| Vegetable Oils / Fixed Oils | N/A | Non-polar | Soluble | Data not available | [2][3] |

| Most Organic Solvents | N/A | Various | Soluble | Data not available | [4] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for commonly cited experiments for determining the solubility of a compound like this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a solute in a solvent.[5][6][7]

Objective: To determine the saturation concentration of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass flask or vial). The goal is to create a saturated solution with undissolved solid/liquid present.

-

Equilibration: The container is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[6] The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solute to settle. To ensure the removal of all undissolved particles, the sample is then centrifuged at a high speed.[5]

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn. To remove any remaining undissolved microparticles, the aliquot is filtered through a syringe filter.[5] Care must be taken to avoid any temperature changes during this process that could affect solubility.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Visible Spectroscopy.[5] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reproducibility of the results.

General Protocol for Solubility Screening

For a broader but less precise understanding of solubility in various solvents, a tiered screening approach can be employed.[8]

Objective: To quickly assess the solubility of a compound across a range of solvents.

Materials:

-

This compound

-

A selection of solvents with varying polarities

-

Small vials or test tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-